molecular formula C12H20N2O6Si B14140312 Uridine, 5-(trimethylsilyl)- CAS No. 51432-36-1

Uridine, 5-(trimethylsilyl)-

Cat. No.: B14140312
CAS No.: 51432-36-1
M. Wt: 316.38 g/mol
InChI Key: JUUZWFQWLBMRHS-PNHWDRBUSA-N
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Description

Uridine, 5-(trimethylsilyl)-: is a modified nucleoside derivative of uridine, where a trimethylsilyl group is attached to the 5-position of the uridine molecule. This modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-(trimethylsilyl)- typically involves the modification of uridine through a series of chemical reactions. One common method is the silylation of uridine using trimethylsilyl chloride in the presence of a base such as pyridine. This reaction results in the formation of the trimethylsilyl derivative at the 5-position of the uridine molecule .

Industrial Production Methods: Industrial production of Uridine, 5-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Uridine, 5-(trimethylsilyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various uridine derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Chemistry: Uridine, 5-(trimethylsilyl)- is used as a building block in the synthesis of complex nucleoside analogues. Its unique properties make it valuable in the development of new chemical entities for research and industrial purposes .

Biology: In biological research, Uridine, 5-(trimethylsilyl)- is employed in the study of nucleic acid interactions and modifications. It serves as a probe to investigate the structure and function of RNA and DNA molecules .

Medicine: Modified uridine derivatives have shown promise in inhibiting viral replication and cancer cell proliferation .

Industry: Uridine, 5-(trimethylsilyl)- is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties enable the development of novel compounds with enhanced efficacy and stability .

Mechanism of Action

The mechanism of action of Uridine, 5-(trimethylsilyl)- involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The trimethylsilyl group enhances the compound’s stability and bioavailability, allowing it to interact with molecular targets more effectively. The compound can inhibit enzymatic activities involved in nucleic acid metabolism, leading to altered cellular processes .

Comparison with Similar Compounds

Uniqueness: Uridine, 5-(trimethylsilyl)- stands out due to its unique trimethylsilyl modification, which imparts enhanced stability and bioavailability compared to other uridine derivatives. This makes it particularly valuable in applications requiring high stability and specific interactions with molecular targets .

Properties

CAS No.

51432-36-1

Molecular Formula

C12H20N2O6Si

Molecular Weight

316.38 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione

InChI

InChI=1S/C12H20N2O6Si/c1-21(2,3)7-4-14(12(19)13-10(7)18)11-9(17)8(16)6(5-15)20-11/h4,6,8-9,11,15-17H,5H2,1-3H3,(H,13,18,19)/t6-,8-,9-,11-/m1/s1

InChI Key

JUUZWFQWLBMRHS-PNHWDRBUSA-N

Isomeric SMILES

C[Si](C)(C)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C[Si](C)(C)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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